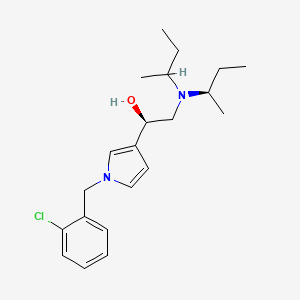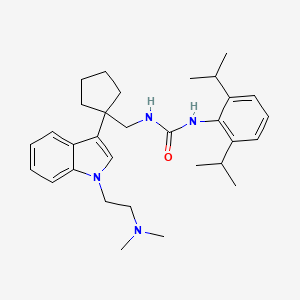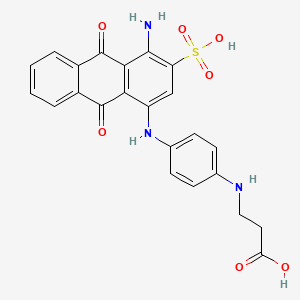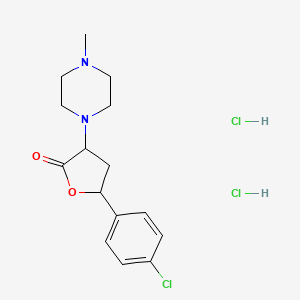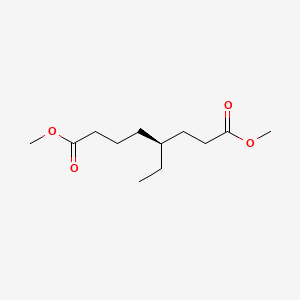
Dansyl-L-serine Piperidinium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-L-serine Piperidinium Salt is a chemical compound with the molecular formula C15H18N2O5S.C5H11N . It is a derivative of L-serine, a naturally occurring amino acid, modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) and a piperidinium ion. This compound is primarily used in biochemical and proteomics research due to its fluorescent properties.
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the reaction of L-serine with dansyl chloride in the presence of a base such as triethylamine.
The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
After the reaction, the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods:
On an industrial scale, the synthesis process is optimized for higher yields and purity.
Large-scale reactions may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the dansyl group, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dansyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by heat or catalysts.
Major Products Formed:
Oxidation can yield sulfonyl derivatives.
Reduction can produce amino derivatives.
Substitution reactions can result in various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Dansyl-L-serine Piperidinium Salt is widely used in scientific research due to its fluorescent properties. It is particularly valuable in:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in proteomics to label and detect proteins.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent sensors and materials.
Mechanism of Action
The fluorescent properties of Dansyl-L-serine Piperidinium Salt are due to the dansyl group, which absorbs light at a specific wavelength and emits fluorescence. The mechanism involves the excitation of electrons in the dansyl group, followed by their return to the ground state, emitting light in the process. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with proteins and other biomolecules to produce a fluorescent signal.
Comparison with Similar Compounds
Dansyl Chloride: Similar in structure but lacks the serine and piperidinium components.
Fluorescein Isothiocyanate (FITC): Another fluorescent probe used in biological research.
Rhodamine B: A fluorescent dye used in various applications.
Uniqueness:
Dansyl-L-serine Piperidinium Salt is unique due to its specific combination of the dansyl group and L-serine, which provides both fluorescence and biological relevance.
Its piperidinium ion enhances its solubility and stability, making it more suitable for certain applications compared to other fluorescent probes.
Properties
CAS No. |
84282-12-2 |
|---|---|
Molecular Formula |
C20H29N3O5S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine |
InChI |
InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2/t12-;/m0./s1 |
InChI Key |
PMLYLUHIMARDID-YDALLXLXSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCNCC1 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




